molecular formula C19H20N4O4S B10995560 Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10995560
M. Wt: 400.5 g/mol
InChI Key: PHBLYTZBFDBACR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazoline and thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. The initial step often includes the preparation of the quinazoline derivative, followed by the formation of the thiazole ring. The reaction conditions may involve the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and thiazole derivatives, such as:

Uniqueness

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound comprises a thiazole ring, a quinazoline moiety, and various functional groups that contribute to its biological activity. The thiazole ring is known for its role in various biological systems and as a scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . A study reported that thiazole derivatives could inhibit the growth of M. tuberculosis H37Rv with minimal inhibitory concentrations (MICs) ranging from 0.06 µg/ml to higher values depending on structural modifications .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes within bacterial metabolic pathways. For example, it is hypothesized that the thiazole ring interacts with the active sites of enzymes involved in fatty acid synthesis, similar to the action of thiolactomycin on M. tuberculosis .

Anticancer Activity

Preliminary studies suggest that compounds containing thiazole and quinazoline structures may also possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been noted, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In one study focusing on thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor against M. tuberculosis , outperforming traditional antibiotics like isoniazid (INH) and thiolactomycin (TLM). The study highlighted the importance of substituent groups in enhancing biological activity .

Compound NameMIC (µg/ml)Comparison with INH (MIC µg/ml)Comparison with TLM (MIC µg/ml)
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.060.2513

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of thiazole derivatives, revealing that certain structural modifications could enhance cytotoxicity against various cancer cell lines. The study indicated that compounds with specific functional groups exhibited IC50 values in the low micromolar range, suggesting promising leads for further development .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10(2)16-15(18(26)27-3)23-19(28-16)22-14(24)9-8-13-20-12-7-5-4-6-11(12)17(25)21-13/h4-7,10H,8-9H2,1-3H3,(H,20,21,25)(H,22,23,24)

InChI Key

PHBLYTZBFDBACR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)OC

Origin of Product

United States

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